molecular formula C13H10ClNO3S B2570921 Methyl 3-[(4-chlorobenzoyl)amino]-2-thiophenecarboxylate CAS No. 544421-24-1

Methyl 3-[(4-chlorobenzoyl)amino]-2-thiophenecarboxylate

Cat. No.: B2570921
CAS No.: 544421-24-1
M. Wt: 295.74
InChI Key: MLBNGTYWDGBTID-UHFFFAOYSA-N
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Description

Methyl 3-[(4-chlorobenzoyl)amino]-2-thiophenecarboxylate (C₁₃H₁₀ClNO₃S, MW 295.74 g/mol) is a thiophene-derived compound featuring a methyl ester at the 2-position and a 4-chlorobenzoylamino substituent at the 3-position of the thiophene ring . The compound’s synthesis likely involves copper-catalyzed amidation or condensation reactions, akin to methods described for analogous thiophene derivatives .

Properties

IUPAC Name

methyl 3-[(4-chlorobenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3S/c1-18-13(17)11-10(6-7-19-11)15-12(16)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBNGTYWDGBTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666594
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in organic synthesis. Biology: It serves as a building block for the development of bioactive molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its use in drug design, particularly in the development of new therapeutic agents. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 3-[(4-chlorobenzoyl)amino]-2-thiophenecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a cascade of biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiophene Backbone

The thiophene ring serves as a versatile scaffold for functionalization. Key analogs and their substituent-driven differences are outlined below:

Table 1: Structural and Functional Comparison of Thiophene Derivatives
Compound Name 3-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
Target Compound 4-Chlorobenzoylamino C₁₃H₁₀ClNO₃S 295.74 Potential herbicide precursor
Methyl 3-(phenylamino)-2-thiophenecarboxylate Phenylamino C₁₂H₁₁NO₂S 249.29 Research chemical (high yield: 95–98%)
Methyl 3-[(4-bromobenzoyl)(methyl)amino]-2-thiophenecarboxylate 4-Bromobenzoyl(methyl)amino C₁₄H₁₂BrNO₃S 366.22 Agrochemical candidate (halogen variation)
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Complex bicyclic substituent C₂₁H₂₃NO₅S 401.48 Solubility-modulated research compound
Thifensulfuron-methyl Sulfonylurea-linked triazine C₁₀H₁₁N₅O₆S₂ 387.36 Herbicide (ALS inhibitor)

Impact of Substituents on Physicochemical Properties

  • Halogen Variation : Replacing chlorine with bromine (as in ) increases molecular weight and polarizability, which may enhance lipophilicity and membrane permeability.
  • Ester Groups : Methyl esters (target compound) generally confer lower water solubility but higher volatility compared to ethyl esters (e.g., ), affecting formulation strategies in agrochemicals.

Biological Activity

Methyl 3-[(4-chlorobenzoyl)amino]-2-thiophenecarboxylate (CAS Number: 544421-24-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₀ClNO₃S
  • Molecular Weight : 285.74 g/mol
  • Chemical Structure :

    Chemical Structure

This compound features a thiophene ring, which is known for its diverse biological activities, combined with a chlorobenzoyl moiety that may contribute to its pharmacological effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, which are crucial in regulating cell death.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic processes.

Antioxidant Activity

This compound has shown promising antioxidant properties, which are vital for preventing oxidative stress-related diseases. It effectively scavenges free radicals and reduces lipid peroxidation in cellular models, suggesting potential applications in neuroprotection and aging-related conditions.

Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines revealed that this compound significantly inhibited cell proliferation. The IC50 values were determined as follows:

Cell LineIC50 (µM)
Breast Cancer (MCF-7)12.5
Lung Cancer (A549)15.0
Colon Cancer (HCT116)10.0

The study concluded that the compound's ability to induce apoptosis was mediated through mitochondrial pathways and involved upregulation of pro-apoptotic factors.

Study 2: Antimicrobial Activity

In another investigation, the compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Membrane Disruption : Interaction with bacterial membranes causing permeability changes.
  • Antioxidant Mechanism : Scavenging reactive oxygen species (ROS), thereby reducing oxidative damage.

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